![molecular formula C25H27N7 B2556960 2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine CAS No. 946297-57-0](/img/structure/B2556960.png)
2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine
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Description
2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine, also known as BDP, is a compound that has been extensively studied for its potential therapeutic applications. BDP is a small molecule that belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Research on Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), leading to the identification of compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities, demonstrating the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines bearing an amino side chain showed moderate activity on intracellular calcium, highlighting the role of specific moieties in enhancing potency (Bourlot et al., 1998).
PPARgamma Agonists Development
The expansion of structure-activity relationships around the phenyl alkyl ether moiety of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists demonstrated the synthesis and optimization of potent and selective agonists with improved aqueous solubility (Collins et al., 1998).
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7/c1-18-8-9-21(16-19(18)2)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCARWDBZMUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine |
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